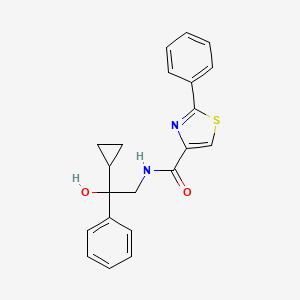

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide

Description

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a 1,3-thiazole core substituted with a phenyl group at position 2 and a carboxamide group at position 2. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the thiazole ring and carboxamide group play critical roles in binding interactions.

The synthesis of analogous thiazole carboxamides often involves coupling reactions between activated carboxylic acid derivatives (e.g., esters or acid chlorides) and amines, as seen in the preparation of substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides . Spectral techniques such as ¹H-NMR, ¹³C-NMR, IR, and MS are routinely employed to confirm structural integrity, with IR bands (e.g., C=O at ~1660–1680 cm⁻¹ and C=S at ~1240–1255 cm⁻¹) providing critical insights into functional group transformations .

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c24-19(18-13-26-20(23-18)15-7-3-1-4-8-15)22-14-21(25,17-11-12-17)16-9-5-2-6-10-16/h1-10,13,17,25H,11-12,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIUVAQFLPZOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the Phenylethyl Group: The phenylethyl group can be attached through Friedel-Crafts alkylation reactions, using phenylethyl halides and Lewis acids as catalysts.

Final Coupling: The final coupling step involves the reaction of the synthesized intermediates to form the target compound under controlled conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Transition metal catalysts like palladium or platinum for cyclopropanation and coupling reactions.

Major Products Formed

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Thiazole Derivatives

Key Observations :

- Heterocyclic Core : The target compound’s 1,3-thiazole core is distinct from triazole () or pyridinyl-thiazole () systems, which may alter electronic properties and binding affinities.

- Carboxamide Side Chain : The cyclopropyl-hydroxy-phenylethyl group introduces steric hindrance and hydrophobicity compared to simpler alkyl or aryl substituents in other carboxamides .

- Synthetic Efficiency : Ultrasound-assisted synthesis () achieves higher yields (75–90%) in triazole derivatives under mild conditions, whereas traditional reflux methods () for thiazole derivatives require longer reaction times.

Spectral and Analytical Comparisons

- IR Spectroscopy : The absence of C=O bands in 1,2,4-triazoles () contrasts with the strong C=O absorption (~1663–1682 cm⁻¹) in thiazole carboxamides, confirming structural differences .

- ¹H-NMR : Protons adjacent to the cyclopropyl group in the target compound would exhibit unique splitting patterns due to ring strain, unlike the deshielded aromatic protons in chlorophenyl derivatives ().

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance. Thiazole derivatives have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific structure of this compound contributes to its unique biological profile.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biological pathways. The thiazole moiety enhances its interaction with biological macromolecules, making it a potent candidate for drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds containing thiazole rings demonstrated activity against a range of bacteria and fungi:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1b | E. faecalis | 100 μg/mL |

| 5b | C. albicans | 4.01 mM |

| 5c | A. niger | 4.23 mM |

These findings suggest that this compound may possess similar antimicrobial properties due to its structural characteristics .

Anti-inflammatory Activity

Thiazole derivatives have also been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby reducing inflammation in various models.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole compounds. The presence of the thiazole ring in this compound suggests it could exhibit cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest.

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that thiazole-containing compounds could effectively inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents.

- Animal Models : In vivo studies using animal models have shown promising results in terms of tumor reduction and improved survival rates when treated with thiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.